molecular formula C6H11NO3 B8442156 (S)-3-methylmorpholine-3-carboxylic acid

(S)-3-methylmorpholine-3-carboxylic acid

Cat. No.: B8442156
M. Wt: 145.16 g/mol
InChI Key: SHCBJTXLTBRKHM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Methylmorpholine-3-carboxylic acid (CAS: 1638744-49-6) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol. It features a methyl group at the C3 position of the morpholine ring and an (S)-configuration at the stereogenic center. This compound is typically stored at 2–8°C under dry conditions to ensure stability . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups make it valuable for designing bioactive molecules.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3S)-3-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1

InChI Key

SHCBJTXLTBRKHM-LURJTMIESA-N

Isomeric SMILES

C[C@]1(COCCN1)C(=O)O

Canonical SMILES

CC1(COCCN1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

(a) 4-Methylmorpholine-3-Carboxylic Acid Hydrochloride (CAS: 237427-96-2)
  • Molecular Formula: C₇H₁₂ClNO₃
  • Key Differences : The methyl group is located at the C4 position (vs. C3 in the target compound), and it exists as a hydrochloride salt. This modification enhances aqueous solubility compared to the free acid form .
  • Applications : Improved solubility makes it suitable for formulations requiring polar solvents.
(b) (S)- and (R)-4-Methylmorpholine-3-Carboxylic Acid (CAS: 1821837-71-1 and 25245-81-2)
  • Similarity Score : 0.89 (relative to the target compound) .
  • Key Differences : These enantiomers differ in stereochemistry at the C4 position. The (S)-enantiomer may exhibit distinct biological activity due to chiral recognition in enzyme-binding sites, a critical factor in drug design.
(c) (S)-Morpholine-3-Carboxylic Acid (CAS: 106825-79-0)
  • Molecular Formula: C₅H₉NO₃
  • Key Differences : Lacks the methyl group at C3, resulting in reduced steric hindrance and altered reactivity. The absence of the methyl group simplifies its use as a building block in peptide synthesis .

Functional Group Modifications

(a) (S)-4-(tert-Butoxycarbonyl)-3-Methylmorpholine-3-Carboxylic Acid (CAS: 1638744-49-6)
  • Molecular Formula: C₁₁H₁₉NO₅
  • Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group at the N4 position. The Boc group enhances stability during synthetic reactions but requires acidic conditions for deprotection .
  • Applications : Widely used in peptide synthesis to protect amine functionalities.
(b) (3S,6S)-6-(3,4-Dichlorophenyl)Morpholine-3-Carboxylic Acid (CAS: 62804-98-2)
  • Molecular Formula: C₁₁H₁₁Cl₂NO₃
  • The dual stereogenic centers (3S,6S) enable precise interactions with biological targets .
  • Applications : Investigated for receptor-targeted drug candidates due to its halogenated aromatic moiety.
(c) (3S,5S)-Methyl 5-Allylmorpholine-3-Carboxylate (CAS: 2060033-14-7)
  • Molecular Formula: C₉H₁₅NO₃
  • Key Differences : An allyl ester at C5 and a methyl ester at C3 provide orthogonal reactivity for stepwise functionalization. The allyl group can be removed via palladium-catalyzed deprotection .
  • Applications : Useful in modular synthesis strategies requiring selective deprotection.

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties/Applications
(S)-3-Methylmorpholine-3-carboxylic acid 1638744-49-6 C₁₁H₁₉NO₅ C3-methyl, S-configuration Chiral intermediate in drug synthesis
4-Methylmorpholine-3-carboxylic acid HCl 237427-96-2 C₇H₁₂ClNO₃ C4-methyl, hydrochloride salt Enhanced solubility for formulations
(S)-Morpholine-3-carboxylic acid 106825-79-0 C₅H₉NO₃ No methyl group, S-configuration Peptide synthesis building block
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid 62804-98-2 C₁₁H₁₁Cl₂NO₃ C6-dichlorophenyl, dual stereocenters Receptor-targeted drug candidate
(3S,5S)-Methyl 5-allylmorpholine-3-carboxylate 2060033-14-7 C₉H₁₅NO₃ C5-allyl ester, C3-methyl ester Orthogonal reactivity for synthesis

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